![molecular formula C21H17N3O3 B2683388 (E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate CAS No. 325700-31-0](/img/structure/B2683388.png)
(E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Typically, compounds with amide and ester groups can undergo a variety of reactions, including hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, including melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Organic Synthesis and Catalysis
Research has explored the synthesis and catalytic applications of nickel complexes containing various imino and phenyl groups, demonstrating the utility of these compounds in polymerization reactions. For instance, nickel(II) complexes with specific imino-phenol ligands have been synthesized and shown to catalyze the polymerization of ethylene and styrene, producing polymers with significant industrial applications (Yuan et al., 2014).
Analytical Chemistry
In analytical chemistry, modified electrodes incorporating polymeric materials and nanomaterials have been developed for the selective determination of pharmaceutical compounds and biological molecules. An example includes the development of a hybrid film modified electrode using nano-TiO2 particles and redox-active polymer for the selective determination of acetaminophen, showcasing the role of nanostructured materials in enhancing analytical sensitivity and selectivity (Kumar et al., 2008).
Medicinal Chemistry
The antinociceptive (pain-relieving) properties of methyl nicotinate, a methyl ester of nicotinic acid, have been studied, highlighting the potential of nicotinate derivatives in developing therapeutic agents (Erharuyi et al., 2015).
Environmental Chemistry
Research into the degradation pathways and toxicity of pharmaceutical by-products, like acetaminophen, has been conducted to understand the environmental impact and develop effective water treatment methods. This research underscores the importance of identifying and mitigating the toxic effects of pharmaceutical contaminants in aquatic environments (Le et al., 2017).
Molecular Design and Sensing
Studies on the design and synthesis of azo-Schiff bases for selective colorimetric sensing of ions demonstrate the relevance of imino-phenyl derivatives in creating sensitive and selective chemical sensors. This research contributes to the development of novel diagnostic tools and chemical sensors with potential applications in environmental monitoring and healthcare (Reena et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(4-acetamidophenyl)iminomethyl]phenyl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-15(25)24-19-10-8-18(9-11-19)23-14-16-5-2-3-7-20(16)27-21(26)17-6-4-12-22-13-17/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSICVJEJVDCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC=CC=C2OC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate |
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